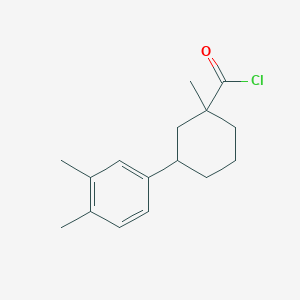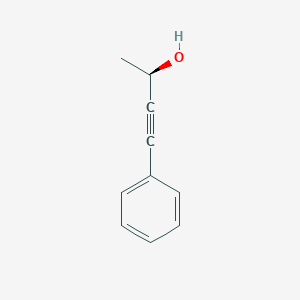
(r)-4-Phenyl-3-butyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its unique structure, which includes a phenyl group, a hydroxyl group, and a triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-butyn-2-ol typically involves the use of propargyl alcohol and phenylacetylene as starting materials. One common method is the addition of phenylacetylene to propargyl alcohol in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of ®-4-Phenyl-3-butyn-2-ol may involve catalytic hydrogenation of phenylacetylene in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired ®-enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-Phenyl-3-butyn-2-one.
Reduction: 4-Phenyl-3-butene-2-ol or 4-Phenylbutan-2-ol.
Substitution: 4-Phenyl-3-butyn-2-chloride.
Applications De Recherche Scientifique
®-4-Phenyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-Phenyl-3-butyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to participate in a wide range of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Phenyl-3-butene-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Phenylbutan-2-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
®-4-Phenyl-3-butyn-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Numéro CAS |
73922-81-3 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2R)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m1/s1 |
Clé InChI |
JYOZFNMFSVAZAW-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C#CC1=CC=CC=C1)O |
SMILES canonique |
CC(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


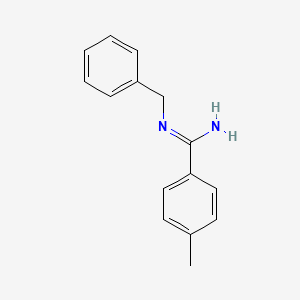

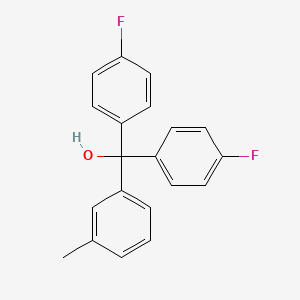
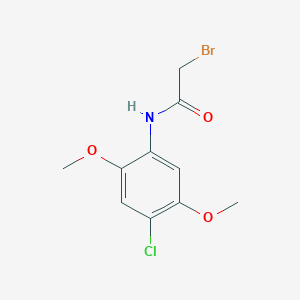
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
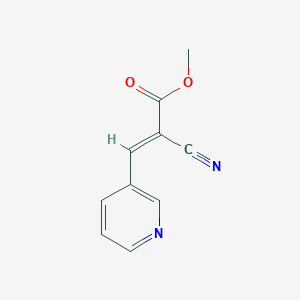

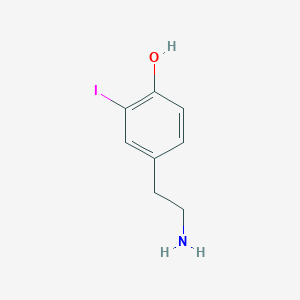
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
